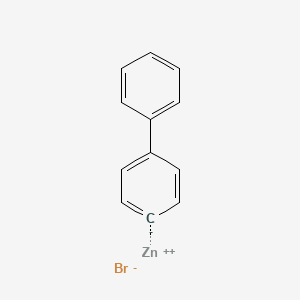
4-Biphenylzinc bromide 0.5 M in Tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylzinc bromide solution is an organozinc compound with the molecular formula C12H9BrZn. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling reactions . This compound is known for its nucleophilic properties, making it a valuable reagent in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylzinc bromide can be synthesized by reacting biphenyl mercury with zinc bromide. The reaction typically involves gradually adding zinc bromide to a stirred solution of biphenyl mercury under nitrogen protection. The reaction temperature and time are carefully controlled to ensure optimal yield .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of 4-Biphenylzinc bromide solution generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. The use of high-purity reagents and controlled environments is crucial to maintain the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylzinc bromide solution undergoes several types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions with various electrophiles, such as aryl halides.
Common Reagents and Conditions:
Reagents: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.
Conditions: These reactions typically occur under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions are biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Biphenylzinc bromide solution has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action for 4-Biphenylzinc bromide solution is based on its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism involves the initial formation of a complex between 4-Biphenylzinc bromide solution and the electrophile, followed by the transfer of the organic group from 4-Biphenylzinc bromide solution to the electrophile .
Comparison with Similar Compounds
- Phenylzinc bromide solution
- 4-Fluorophenylzinc bromide solution
- Cyclohexylzinc bromide solution
Comparison: 4-Biphenylzinc bromide solution is unique due to its biphenyl structure, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, it offers enhanced stability and reactivity, making it a preferred choice for synthesizing complex organic molecules .
Properties
Molecular Formula |
C12H9BrZn |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
zinc;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChI Key |
PJCKUYSUPQKJDR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



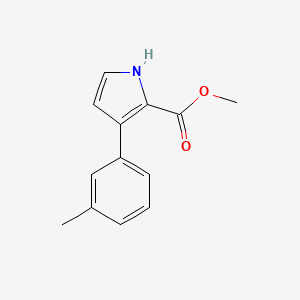
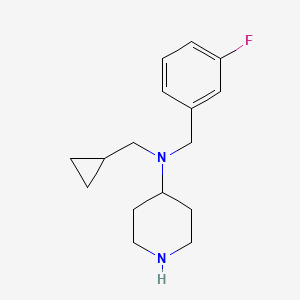
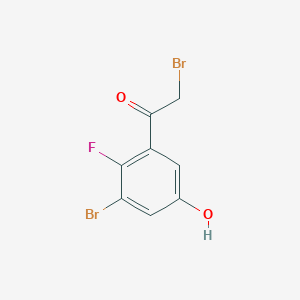
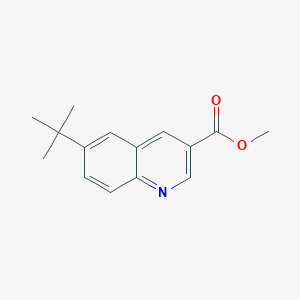
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
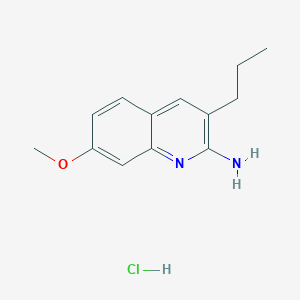

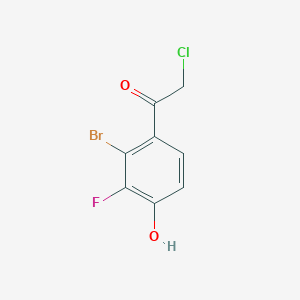

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
